3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, also known as ADQH, is a heterocyclic organic compound. It has a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol .
The InChI code for 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is 1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H . The Canonical SMILES structure is C1C(C(=O)NC2=CC=CC=C21)N .
The melting point of 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is 314-317 degrees Celsius (decomposition) . Its exact mass and monoisotopic mass are 162.079312947 g/mol . It has a topological polar surface area of 55.1 Ų .
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is an organic compound that belongs to the quinoline family, characterized by a quinoline core structure with an amino group at the 3-position and a carbonyl group at the 2-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical agents, including anti-inflammatory and anticancer compounds. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in research and development.
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can be sourced from chemical suppliers that specialize in organic compounds and pharmaceuticals. It is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. Its chemical formula is CHNO, with a molecular weight of 162.19 g/mol. The compound has a CAS number of 40615-17-6, which uniquely identifies it in chemical databases.
The synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves several key steps:
The industrial production may employ optimized synthetic routes involving continuous flow reactors and automated systems to enhance yield and purity. Additionally, purification techniques are crucial to isolate the desired product effectively .
The molecular structure of 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride features:
The compound's structural formula can be represented as follows:
The presence of both an amino group and a carbonyl group contributes to its unique reactivity profile compared to similar compounds.
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions:
The specific reagents and conditions for these reactions vary depending on the desired product but typically involve standard laboratory practices in organic synthesis.
The mechanism of action for 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is primarily explored within medicinal chemistry contexts. It may interact with various molecular targets, including enzymes or receptors, leading to biological effects such as:
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has several significant applications in scientific research:
The quinoline nucleus represents one of medicinal chemistry's most privileged scaffolds, with a documented therapeutic history spanning over two centuries. Natural quinoline alkaloids like quinine isolated from Cinchona bark provided the first effective antimalarial treatments in the early 19th century, establishing this heterocycle's biological relevance [10]. The mid-20th century witnessed the development of synthetic derivatives including chloroquine and ciprofloxacin, demonstrating the scaffold's adaptability across therapeutic areas [4] [7]. Contemporary drug discovery has exploited this versatility, with quinoline derivatives now constituting approximately 15% of clinically used small-molecule drugs with heterocyclic frameworks. Notable examples include the antitubercular agent bedaquiline, the anticancer drug topotecan, and kinase inhibitors like pelitinib [7] [10]. The structural evolution of quinoline-based therapeutics demonstrates a consistent trajectory: initial natural product isolation, followed by structural simplification, and ultimately targeted modifications to optimize pharmacological properties. This historical continuum underscores the scaffold's enduring significance in addressing diverse medical challenges.
Therapeutic Area | Representative Drugs | Key Structural Features |
---|---|---|
Antimalarial | Quinine, Chloroquine | 4-Substituted quinoline with basic side chain |
Antibacterial | Ciprofloxacin | 1-Cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid |
Anticancer | Topotecan, Dactolisib | Pentacyclic lactone (topotecan); morpholinoquinoline (dactolisib) |
Antitubercular | Bedaquiline | 6-Bromo-2-methoxy-N-(1-naphthyl)quinolin-4-amine |
Kinase Inhibition | Pelitinib | 3-Cyano-4-[3-fluoro-4-(1H-imidazol-1-yl)anilino]quinoline |
3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride possesses a distinct molecular architecture that confers unique advantages for drug design. The compound features a partially saturated bicyclic system comprising a benzene ring fused to a 2-pyridone moiety, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets [1] [5]. The protonated 3-amino group enhances water solubility and provides a cationic center for salt bridge formation, while the lactam functionality offers hydrogen bond acceptor/donor capabilities critical for target engagement [5]. This hybrid structure exhibits reduced conformational flexibility compared to fully saturated analogues, promoting preorganization for receptor binding while retaining sufficient adaptability for optimal molecular recognition.
The hydrochloride salt form significantly improves physicochemical properties, including crystallinity for characterization and enhanced aqueous solubility for biological testing. Density functional theory (DFT) calculations reveal that the 3-amino substituent and lactam carbonyl create an electronic polarization that facilitates interaction with enzyme active sites [1]. Recent synthetic advances, particularly the palladium-catalyzed enantioselective sequential allylation/desymmetrization methodology, have enabled efficient production of enantiomerically pure derivatives, crucial for exploring stereospecific biological effects [5]. The compound's structural features—rigidity, polarity, hydrogen bonding capacity, and stereochemical accessibility—collectively establish it as a privileged intermediate for generating target-specific bioactive molecules.
Structural Element | Functional Role | Potential Interactions |
---|---|---|
3-Amino group (protonated) | Solubility enhancement, Charge interaction | Ionic bonds, Hydrogen bonding (donor) |
2-Quinolinone (lactam) | Hydrogen bonding, Planarity | Hydrogen bonding (acceptor/donor), π-π stacking |
3,4-Dihydro saturation | Conformational restraint, Reduced planarity | Hydrophobic interactions, Van der Waals forces |
Aromatic ring | Target recognition surface | π-π stacking, Cation-π interactions |
Chitin synthase (CHS) represents a compelling therapeutic target due to its essential role in fungal and arthropod biology. This membrane-integrated glycosyltransferase catalyzes the polymerization of UDP-N-acetylglucosamine into chitin polymers, a vital structural component of fungal cell walls and insect exoskeletons [3] . Crucially, mammals lack chitin and CHS enzymes, offering potential for selective toxicity against pathogens and pests. Research on 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives as CHS inhibitors has intensified following structural biology breakthroughs, particularly cryo-EM structures of fungal CHS enzymes like Candida albicans Chs2 (CaChs2) in complex with natural inhibitors .
These structural studies reveal that CHS enzymes function as domain-swapped dimers with intricate regulatory mechanisms. The catalytic domain features a GT-A fold characteristic of glycosyltransferases, while the transmembrane domain forms a chitin translocation tunnel . The enzyme employs a dual regulatory mechanism: in its apo state, the translocation tunnel remains plugged by a lipid molecule and closed by an extracellular gate, preventing uncontrolled chitin leakage . Competitive inhibitors like nikkomycin Z (a nucleoside-peptide analogue) bind the UDP-GlcNAc site, while recent studies suggest certain quinolinone derivatives may interfere with chitin translocation rather than direct catalytic inhibition [6] [9]. This emerging mechanistic diversity expands opportunities for developing novel CHS inhibitors targeting different aspects of the chitin biosynthesis pathway, positioning quinolinone derivatives as versatile scaffolds for next-generation antifungal and insecticidal agents.
Inhibition Mechanism | Representative Compounds | Structural Features | Biological Impact |
---|---|---|---|
Competitive substrate inhibition | Nikkomycin Z, Polyoxin D | Uracil moiety, Peptide-like backbone | Direct active site blockade |
Translocation disruption | ZHZ-ZI-11, SUY-SC-15 | Hydrophobic substituents, Extended conformation | Impaired polymer extrusion |
Allosteric regulation | (Research stage compounds) | Quaternary ammonium groups, Lipophilic domains | Modulation of dimer interface |
Dual-target inhibition | (Quinolinone hybrids) | Metal-chelating groups, Enzyme recognition elements | Combined catalytic and translocation effects |
List of Compounds Mentioned:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3